molecular formula C24H20FN3O2S B2711113 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 901242-38-4

2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2711113
CAS No.: 901242-38-4
M. Wt: 433.5
InChI Key: IHYSLZQNDWLYGS-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (Compound ID: C331-1981) is a sulfur-containing imidazole derivative with a molecular weight of 433.5 g/mol and the formula C24H20FN3O2S . Its structure features a 4-fluorophenyl-substituted imidazole core, a phenyl group at position 2 of the imidazole, and a sulfanyl-acetamide moiety linked to a 4-methoxyphenyl group. Key physicochemical properties include a high logP value (5.65), indicating significant lipophilicity, and a polar surface area of 50.608 Ų, which suggests moderate solubility .

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-13-11-19(12-14-20)26-21(29)15-31-24-22(16-7-9-18(25)10-8-16)27-23(28-24)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYSLZQNDWLYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is an organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazole ring , which is known for its role in biological systems.
  • A fluorophenyl group , which may enhance the compound's stability and biological activity.
  • A sulfanyl group , which can participate in redox reactions.
  • An acetanilide moiety , contributing to its pharmacological properties.

Molecular Formula: C22H22FN3O2S
Molecular Weight: 405.49 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

Anticancer Activity

Recent studies have indicated that derivatives of imidazole, particularly those similar to the target compound, show promising anticancer properties. For instance:

  • In vitro studies demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines such as MCF7, with IC50 values around 25.72 ± 3.95 μM .
  • In vivo experiments on tumor-bearing mice showed significant tumor growth suppression when treated with similar compounds, suggesting potential for therapeutic applications in oncology .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy:

  • It exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating bactericidal effects .
  • Compounds with similar structures have shown effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential in treating resistant infections .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation: The presence of the fluorophenyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.
  • Redox Reactions: The sulfanyl group can participate in redox processes, affecting cellular oxidative states and influencing apoptosis pathways.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide:

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated that structurally similar imidazole derivatives significantly inhibited tumor growth in vivo and induced apoptosis in vitro .
MDPI Review (2023)Reviewed various imidazole derivatives showing strong antimicrobial activity against multi-drug resistant strains, indicating potential clinical applications .
PubChem Data (2024)Compiled structural data supporting the unique properties of imidazole-containing compounds that enhance their pharmacological profiles .

Scientific Research Applications

Anticancer Properties

Research indicates that imidazole derivatives, including the compound , exhibit significant anticancer activity. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines like TNF-alpha in macrophages, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of bacterial strains. The presence of the imidazole ring is believed to enhance its interaction with microbial membranes, leading to bacterial cell death .

Case Study 1: Anticancer Activity

A recent study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis indicated decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as IL-6 and COX-2, supporting its potential as a therapeutic agent for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

  • Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide Structural Differences: The imidazole core is substituted with a 4-methoxyphenyl group at position 1 and a thiazole ring at the acetamide terminus instead of 4-methoxyphenyl. Impact: The thiazole group may enhance π-π stacking interactions, while the 1-(4-methoxyphenyl) substitution alters steric hindrance compared to C331-1981’s 2-phenyl group. No direct bioactivity data are provided, but thiazole derivatives are often associated with enzyme inhibition (e.g., COX-1/2) .
  • N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide ():

    • Structural Differences : A chlorine atom replaces the fluorophenyl group, and a methyl group is introduced at position 1 of the imidazole.
    • Impact : Chlorine’s electronegativity may alter binding affinity, while methyl substitution could improve metabolic stability but reduce solubility .

Variations in the Acetamide Moiety

  • 2-(4-Fluorophenyl)-N-(4-Methoxyphenyl)Acetamide (2f, ): Simplified Structure: Lacks the imidazole-sulfanyl group entirely. Properties: Lower molecular weight (259 g/mol) and logP (~3.4) compared to C331-1981. unspecified for C331-1981) but limiting target specificity .
  • N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide (): Structural Differences: Replaces the imidazole with a benzothiazole ring. Impact: Benzothiazole derivatives are known for antimicrobial and antitumor activities, but the lack of a sulfanyl bridge may reduce thiol-mediated interactions .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Features
C331-1981 (Target) 433.5 5.65 50.61 Imidazole-sulfanyl, 4-methoxyphenyl
Compound 9 ~400 (estimated) ~4.5 ~85 Thiazole terminus, 1-(4-methoxyphenyl)
2f 259 3.4 35 No imidazole-sulfanyl
N-(4-Chlorophenyl) Analog ~380 (estimated) ~5.0 ~55 Chlorophenyl, 1-methylimidazole
  • Simpler analogs like 2f (logP 3.4) may exhibit better solubility but reduced bioavailability .
  • Hydrogen Bonding : The sulfanyl and acetamide groups in C331-1981 contribute to its polar surface area (50.61 Ų ), which is higher than 2f (35 Ų ) but lower than thiazole-containing derivatives (~85 Ų) .

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